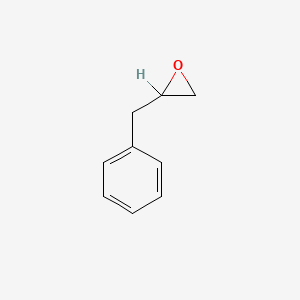

(2,3-Epoxypropyl)benzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4327. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-benzyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDMLXYWGLECEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501032201 | |

| Record name | Phenylpropylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4436-24-2 | |

| Record name | 2-(Phenylmethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4436-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylbenzene 2',3'-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, (phenylmethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylpropylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-Epoxypropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLOXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKQ2758W1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (2,3-Epoxypropyl)benzene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of compounds that can be described by the name (2,3-Epoxypropyl)benzene. It is critical to note that this chemical name is ambiguous and can refer to two distinct isomers with different physical and chemical characteristics: Phenyl Glycidyl Ether and (Phenylmethyl)oxirane . This guide will address both compounds to ensure clarity and provide a thorough resource for researchers.

Clarification of Chemical Identity

The name "this compound" can be interpreted in two ways, leading to two different chemical structures:

-

Phenyl Glycidyl Ether (PGE): In this isomer, a phenoxy group is attached to the glycidyl ether backbone. Its systematic IUPAC name is 2-(phenoxymethyl)oxirane . It is the more common and industrially significant compound referred to by names related to "this compound".

-

(Phenylmethyl)oxirane: This isomer features a phenyl group attached to a methyl group, which is then bonded to the oxirane ring. Its systematic IUPAC name is 2-benzyloxirane . It is also known as allylbenzene oxide, reflecting its origin from the epoxidation of allylbenzene.

Given this ambiguity, it is essential for researchers to refer to the Chemical Abstracts Service (CAS) number to ensure they are working with the correct compound.

-

Phenyl Glycidyl Ether (PGE): CAS Number 122-60-1

-

(Phenylmethyl)oxirane: CAS Number 4436-24-2

This guide will present the physical properties of both isomers in separate, clearly structured tables.

Physical Properties of Phenyl Glycidyl Ether (CAS: 122-60-1)

Phenyl Glycidyl Ether is a colorless liquid with a sweet, unpleasant odor.[1] It is primarily used as a reactive diluent in epoxy resins to reduce viscosity and improve handling characteristics.[2]

| Physical Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | |

| Appearance | Colorless liquid | [2] |

| Melting Point | 3.5 °C (38.3 °F) | [4] |

| Boiling Point | 245 °C (473 °F) at 760 mmHg | [3][5] |

| Density | 1.109 g/mL at 25 °C | |

| Refractive Index | 1.530 at 20 °C | [6] |

| Vapor Pressure | 0.01 mmHg at 20 °C | [5] |

| Vapor Density | 5.2 (vs air) | [6] |

| Solubility in Water | 1 to 5 mg/mL at 18 °C | [5] |

| Solubility in Organic Solvents | Soluble in ether and benzene | [1] |

| Flash Point | > 110 °C (> 230 °F) |

Physical Properties of (Phenylmethyl)oxirane (CAS: 4436-24-2)

(Phenylmethyl)oxirane is a colorless to light yellow liquid.[7] It is a known metabolite of allylbenzene.

| Physical Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [8] |

| Molecular Weight | 134.18 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 98-100 °C at 17 mmHg | [8] |

| Density | 1.02 g/mL at 25 °C | [8] |

| Refractive Index | 1.523 at 20 °C | [8] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [8] |

Experimental Protocols for Determination of Physical Properties

The following are generalized experimental protocols for determining the key physical properties listed above. These methods are standard in organic chemistry laboratories and can be adapted for the specific compounds.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or an oil bath with uniform and slow heating.[1]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Objective: To determine the mass per unit volume of the liquid.

Methodology:

-

The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.

-

A known volume of the liquid is added to the pycnometer or graduated cylinder.

-

The mass of the liquid-filled container is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated by dividing the mass of the liquid by its volume.[3][4] The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through the liquid.

Methodology:

-

The prisms of an Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.

-

The dispersion and adjustment knobs are turned until a sharp dividing line between the light and dark fields is observed and aligned with the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should be maintained at a constant value, typically 20°C, using a water bath.

Determination of Solubility in Water

Objective: To determine the extent to which the compound dissolves in water.

Methodology:

-

A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.

-

A known volume of distilled water (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute) at a constant temperature.

-

The mixture is then allowed to stand to see if any undissolved material remains.

-

If the substance dissolves completely, the process is repeated with increasing amounts of the solute until saturation is reached.

-

Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Visualizations of Chemical and Biological Pathways

Reaction Workflow of Phenyl Glycidyl Ether with a Primary Amine

The reaction of the epoxide ring in Phenyl Glycidyl Ether with primary amines is a fundamental process in the curing of epoxy resins. This reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to ring-opening. The reaction can be catalyzed by hydroxyl groups.

References

- 1. Detoxication of the 2',3'-epoxide metabolites of allylbenzene and estragole. Conjugation with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 4. Styrene oxidation to styrene oxide coupled with arachidonic acid oxidation by soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of allylbenzene 2',3'-oxide and estragole 2',3'-oxide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Chemical Structure and Bonding of (2,3-Epoxypropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Epoxypropyl)benzene, an oxirane derivative featuring a phenyl group, is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its utility is largely dictated by the unique chemical properties arising from the interplay between the strained three-membered epoxide ring and the aromatic benzene moiety. This guide provides a comprehensive analysis of the chemical structure and bonding of this compound, including its molecular identity, spectroscopic signature, and key reactive characteristics. Detailed experimental protocols for its synthesis and characteristic ring-opening reactions are also presented to support its practical application in research and development.

Chemical Identity and Physical Properties

This compound is a colorless liquid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-(phenylmethyl)oxirane |

| Synonyms | Benzyl oxirane, Allylbenzene epoxide, 1-Phenyl-2,3-epoxypropane |

| CAS Number | 4436-24-2 |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Density | 1.02 g/mL at 25 °C |

| Boiling Point | 98-100 °C at 17 mmHg |

| SMILES | C1OC1Cc2ccccc2 |

| InChI | 1S/C9H10O/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9H,6-7H2 |

Molecular Structure and Bonding

The molecular structure of this compound comprises a benzene ring connected to an epoxypropyl group. This unique combination of a planar, aromatic system and a strained, saturated heterocyclic ring governs its chemical behavior.

Benzene Ring

The benzene ring is a planar hexagonal structure with six carbon atoms. Each carbon atom in the ring is sp² hybridized, forming σ-bonds with two adjacent carbon atoms and one hydrogen atom. The remaining p-orbital on each carbon atom is perpendicular to the plane of the ring and participates in π-bonding. The delocalization of these six π-electrons over the entire ring results in a highly stable aromatic system. This delocalization is responsible for the characteristic bond lengths in the benzene ring, which are intermediate between a single and a double bond.

Epoxypropyl Group

The epoxypropyl group consists of a three-membered ring containing two carbon atoms and one oxygen atom (the oxirane ring), which is attached to a methylene bridge that connects to the benzene ring.

-

Oxirane Ring: The carbon and oxygen atoms in the oxirane ring are sp³ hybridized. The C-C and C-O bonds are σ-bonds. The bond angles within the three-membered ring are significantly strained, deviating from the ideal tetrahedral angle of 109.5°. This ring strain is a key factor in the high reactivity of epoxides.

-

Methylene Bridge: The carbon atom of the methylene bridge (-CH₂-) is also sp³ hybridized, forming σ-bonds with the benzene ring, the adjacent carbon of the oxirane ring, and two hydrogen atoms.

| Bond | Hybridization | Expected Bond Length (Å) | Expected Bond Angle (°) |

| C-C (benzene ring) | sp² - sp² | ~1.39 | ~120 |

| C-H (benzene ring) | sp² - s | ~1.09 | ~120 |

| C-C (ring-CH₂) | sp² - sp³ | ~1.51 | ~120 (at ring C), ~109.5 (at CH₂) |

| C-C (epoxide) | sp³ - sp³ | ~1.47 | ~60 (internal) |

| C-O (epoxide) | sp³ - sp³ | ~1.43 | ~60 (internal) |

| C-H (propyl chain) | sp³ - s | ~1.09 | ~109.5 |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.20 - 7.40 | Multiplet | C₆H₅ |

| Methylene Protons | 2.80 - 3.00 | Multiplet | -CH₂- |

| Epoxide Protons | 2.50 - 3.20 | Multiplet | -CH(O)CH₂- |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 125 - 138 | C₆H₅ |

| Methylene Carbon | ~40 | -CH₂- |

| Epoxide Carbons | 45 - 55 | -CH(O)CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O-C stretch (epoxide ring) | ~1250 (asymmetric), ~850 (symmetric) | Strong |

| C-H bend (aromatic) | 690 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Aromatic compounds typically show a strong molecular ion peak.[1] Common fragmentation patterns for alkyl-substituted benzenes involve the formation of a tropylium ion (m/z 91).[2]

| m/z | Fragment Ion | Possible Interpretation |

| 134 | [C₉H₁₀O]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of C₂H₃O) |

| 77 | [C₆H₅]⁺ | Phenyl cation (loss of C₃H₅O) |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound is the epoxidation of allylbenzene using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Epoxidation of Allylbenzene

-

Dissolution: Dissolve allylbenzene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidizing Agent: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the cooled solution of allylbenzene.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reactivity: Ring-Opening Reactions

The high reactivity of the epoxide ring is due to its significant ring strain. It readily undergoes ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions. These reactions are fundamental to the use of this compound as a building block in organic synthesis.

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms of the epoxide. The attack generally occurs at the more substituted carbon atom due to the development of a partial positive charge, resembling an Sₙ1-like transition state.[3][4][5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Dissolution: Dissolve this compound in a mixture of water and a co-solvent like tetrahydrofuran (THF).

-

Acidification: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.

-

Neutralization and Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an Sₙ2 mechanism.[6] The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, leading to inversion of stereochemistry if the carbon is chiral.[6]

Experimental Protocol: Base-Catalyzed Ring-Opening with an Amine

-

Mixing: In a sealed tube, mix this compound with an excess of the desired amine (e.g., benzylamine). A solvent such as ethanol can be used if necessary.

-

Heating: Heat the mixture at a specified temperature (e.g., 80 °C) for several hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Purification: After the reaction is complete, remove the excess amine and solvent under reduced pressure. The resulting amino alcohol can be purified by column chromatography.

Applications in Drug Development and Materials Science

The dual functionality of this compound makes it a valuable synthon. The epoxide ring can be opened by a wide range of nucleophiles, including those present in biological macromolecules, making it a useful scaffold for the design of enzyme inhibitors and other therapeutic agents. In materials science, it can be used as a monomer in the synthesis of polymers with tailored properties, such as epoxy resins with enhanced thermal and mechanical stability.

Conclusion

This compound possesses a unique combination of an aromatic ring and a strained epoxide ring, which defines its chemical structure, bonding, and reactivity. A thorough understanding of these characteristics, supported by spectroscopic analysis and detailed experimental protocols, is crucial for its effective utilization in scientific research and industrial applications, particularly in the fields of drug discovery and polymer chemistry. This guide provides a foundational resource for professionals working with this versatile chemical compound.

References

An In-depth Technical Guide to the Synthesis of (2,3-Epoxypropyl)benzene from Allylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2,3-Epoxypropyl)benzene, a valuable epoxide intermediate, from the starting material allylbenzene. The core of this guide focuses on the prevalent methods of epoxidation, primarily utilizing meta-chloroperoxybenzoic acid (m-CPBA) and catalytic systems with hydrogen peroxide. Detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways and workflows are presented to facilitate a deeper understanding and practical application of these synthetic routes.

Introduction

This compound, also known as phenylpropylene oxide or allylbenzene oxide, is a significant epoxide compound. Its reactive oxirane ring makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The synthesis of this compound from the readily available allylbenzene is a key transformation, and various methods have been developed to achieve this efficiently. This guide will delve into the most common and effective of these methods, providing the necessary technical details for their successful implementation in a laboratory setting.

Reaction Mechanism: The Epoxidation of Alkenes

The fundamental reaction for the synthesis of this compound from allylbenzene is the epoxidation of the alkene functional group in the allyl side chain. This transformation involves the addition of an oxygen atom across the double bond, forming a three-membered cyclic ether known as an epoxide.

The most common mechanism for this reaction, particularly when using peroxy acids like m-CPBA, is a concerted process often referred to as the "butterfly mechanism".[1] In this single-step mechanism, the alkene's pi bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, a series of bond formations and breakages occur within a cyclic transition state, leading to the formation of the epoxide and a carboxylic acid byproduct.[1] This concerted nature ensures a syn-addition of the oxygen atom to the double bond, meaning both carbon-oxygen bonds are formed on the same face of the original alkene plane.[1] The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.[1]

Reaction Pathway Diagram

Caption: The concerted "butterfly" mechanism for the epoxidation of allylbenzene with m-CPBA.

Synthesis Methodologies

Two primary methodologies are widely employed for the synthesis of this compound from allylbenzene: direct epoxidation with peroxy acids and catalytic epoxidation using hydrogen peroxide.

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

The use of m-CPBA is a classic and reliable method for the epoxidation of alkenes.[2] The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or chloroform, to prevent the acid-catalyzed ring-opening of the newly formed epoxide. The byproduct, m-chlorobenzoic acid, is often removed by a simple basic wash during the work-up procedure.

Experimental Protocol: General Procedure for Epoxidation of an Allylic Alcohol with m-CPBA

Note: This is a general procedure that can be adapted for allylbenzene. Molar equivalents and reaction times may need to be optimized.

To a solution of the allylic alcohol (1.0 equivalent) in dichloromethane (DCM), a six-fold excess of m-chloroperbenzoic acid is added.[3] The reaction mixture is stirred at room temperature for 48 hours.[3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with a 10% aqueous solution of sodium hydroxide (NaOH) to neutralize the acidic byproduct. The product is then extracted with ethyl acetate. The combined organic layers are washed with water until neutral pH, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]

Quantitative Data:

While a specific comprehensive study on the optimization of allylbenzene epoxidation with m-CPBA was not found in the immediate search, typical yields for the epoxidation of alkenes using m-CPBA are generally in the range of 75-90%. Factors influencing the yield include the purity of the m-CPBA, reaction temperature, and the absence of water to prevent diol formation. One study on the epoxidation of cyclohexene at different temperatures showed that lower temperatures (5°C) could lead to faster reaction rates and high yields, while higher temperatures (40°C) could result in the formation of byproducts.[4]

| Oxidant | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| m-CPBA | Cyclohexene | Dichloromethane | Room Temp | ~90 | [4] |

| m-CPBA | Cyclohexene | Dichloromethane | 5 | ~84 | [4] |

Catalytic Epoxidation with Hydrogen Peroxide

An increasingly popular and more environmentally friendly alternative to peroxy acids is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant in the presence of a catalyst. This method produces water as the only stoichiometric byproduct. Various transition metal complexes and heterogeneous catalysts have been developed for this purpose.

A highly effective catalyst for this transformation is titanium silicalite-1 (TS-1), a microporous crystalline material containing titanium atoms in a silica framework.[5] This heterogeneous catalyst allows for easy separation and recycling.

Experimental Protocol: Chemoselective Epoxidation of Allyloxybenzene with H₂O₂ over TS-1 Catalyst

Note: This protocol for a structurally similar compound, allyloxybenzene, demonstrates the general conditions and high yields achievable with this method.

The epoxidation is carried out using titanium-substituted silicalite-1 (TS-1) as the catalyst and hydrogen peroxide (H₂O₂) as the oxidant.[5] A mixture of methanol (MeOH) and acetonitrile (MeCN) is used as the solvent at a temperature of 40°C.[5] This system has been shown to achieve over 90% yield of the corresponding epoxide, 2-(phenoxymethyl)oxirane, from allyloxybenzene.[5] The catalyst demonstrates high chemoselectivity, with no significant acid-catalyzed side reactions.[5]

Quantitative Data for Epoxidation with H₂O₂

| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Titanium Silicalite-1 (TS-1) | Allyloxybenzene | H₂O₂ | MeOH/MeCN | 40 | >90 | [5] |

| Titanium Salalen Complex | Terminal Allylic Alcohols | H₂O₂ | Chloroform | Room Temp | up to 98 | [6] |

Experimental Workflow

The overall process for the synthesis and purification of this compound can be broken down into several key stages, from the initial reaction setup to the final characterization of the pure product.

Workflow Diagram

Caption: A generalized experimental workflow for the synthesis of this compound.

Characterization of this compound

The successful synthesis of this compound should be confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 98-100 °C at 17 mmHg |

| Density | 1.02 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.523 |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the epoxide and to ensure the disappearance of the alkene protons from the starting material.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic C-O-C stretching frequencies of the epoxide ring, typically in the range of 1250 cm⁻¹ and 850-950 cm⁻¹. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate that the epoxide has not hydrolyzed to the diol.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Conclusion

The synthesis of this compound from allylbenzene is a well-established and versatile transformation in organic chemistry. Both the traditional m-CPBA method and the more modern catalytic approaches with hydrogen peroxide offer effective routes to this valuable intermediate. The choice of method will depend on factors such as scale, desired environmental impact, and available resources. This guide has provided the foundational knowledge, experimental insights, and data necessary for researchers and professionals to confidently approach the synthesis of this compound. Further optimization of reaction conditions for specific applications is encouraged to maximize yield and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clewisportfolio.weebly.com [clewisportfolio.weebly.com]

- 5. researchgate.net [researchgate.net]

- 6. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (2,3-Epoxypropyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-Epoxypropyl)benzene (also known as benzyl oxirane), a valuable intermediate in organic synthesis and drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual workflow of the spectroscopic analysis process.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic, benzylic, and epoxide protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| 3.20 | m | 1H | CH (oxirane ring) |

| 2.90 | dd | 1H | CH₂ (benzylic) |

| 2.85 | dd | 1H | CH₂ (oxirane ring) |

| 2.65 | dd | 1H | CH₂ (benzylic) |

| 2.55 | dd | 1H | CH₂ (oxirane ring) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 137.5 | C (quaternary, aromatic) |

| 129.3 | CH (aromatic) |

| 128.6 | CH (aromatic) |

| 126.6 | CH (aromatic) |

| 52.5 | CH (oxirane ring) |

| 47.2 | CH₂ (oxirane ring) |

| 38.8 | CH₂ (benzylic) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopic Data

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Medium | Aromatic C-H stretch |

| 2990 - 2910 | Medium | Aliphatic C-H stretch |

| 1605, 1495, 1455 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 1260 | Strong | C-O-C stretch (epoxide, asymmetric) |

| 910, 840 | Strong | C-O-C stretch (epoxide, symmetric) |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Sample Preparation: Neat liquid film

Mass Spectrometry (MS) Data

The mass spectrum shows the molecular ion and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 134 | 25 | [M]⁺ (Molecular Ion) |

| 105 | 20 | [M - CHO]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 78 | 15 | [C₆H₆]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

| 65 | 15 | [C₅H₅]⁺ |

| 51 | 20 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

The spectrum is recorded on a 400 MHz NMR spectrometer.

-

Key acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, an acquisition time of 4 seconds, and a spectral width of 16 ppm.

-

A total of 16 scans are typically acquired for a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

-

The spectrum is recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).

-

A proton-decoupled pulse sequence is used.

-

Key acquisition parameters include a 30° pulse width, a relaxation delay of 2.0 seconds, an acquisition time of 1.5 seconds, and a spectral width of 240 ppm.

-

Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase correction and baseline correction are applied.

-

For ¹H NMR, the spectrum is referenced to the TMS signal at 0.00 ppm.

-

For ¹³C NMR, the spectrum is referenced to the solvent (CDCl₃) signal at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

2. Data Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

-

An average of 16 or 32 scans is typically performed to improve the signal-to-noise ratio.

3. Data Processing:

-

The resulting interferogram is Fourier transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Introduction:

-

The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system for separation and purification, or by direct injection if the sample is pure.

-

For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate is injected into the GC.

2. Ionization:

-

Electron Ionization (EI) is employed with a standard electron energy of 70 eV.

3. Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

4. Detection:

-

An electron multiplier detector is used to detect the ions.

-

The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to (2,3-Epoxypropyl)benzene (CAS: 4436-24-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-Epoxypropyl)benzene, also known as benzyl oxirane, a valuable chemical intermediate in various fields, including organic synthesis, polymer chemistry, and pharmaceutical development. This document details its physicochemical properties, synthesis protocols, chemical reactivity, and applications, with a focus on providing practical information for laboratory and research settings.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4436-24-2 | [2][3] |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.18 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 98-100 °C at 17 mmHg | [3][4] |

| Density | 1.02 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.523 | [3] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [5] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [6] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Data available, specific shifts can be found in spectral databases. | [2] |

| ¹³C NMR | Data available, specific shifts can be found in spectral databases. | [1][2] |

| Mass Spectrometry (MS) | Data available, fragmentation patterns can be analyzed. | [2] |

| Infrared (IR) Spectroscopy | Data available, characteristic epoxide and benzene ring stretches are present. | [2] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the epoxidation of allylbenzene. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent.

Experimental Protocol: Epoxidation of Allylbenzene

Objective: To synthesize this compound via the epoxidation of allylbenzene using m-CPBA.

Materials:

-

Allylbenzene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve allylbenzene in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the stirred allylbenzene solution. The addition should be done portion-wise to control the reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess peroxy acid by washing the reaction mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Chemical Reactivity: Epoxide Ring-Opening Reactions

The high reactivity of the strained three-membered epoxide ring in this compound makes it a versatile intermediate for the synthesis of a wide range of 1,2-disubstituted functionalized compounds. The ring-opening can be initiated by various nucleophiles under either acidic or basic conditions, leading to different regioisomeric products.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon atom (C2), following a pathway with significant carbocationic character.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3).

References

Synonyms for (2,3-Epoxypropyl)benzene like benzyl oxirane

An In-depth Technical Guide to (2,3-Epoxypropyl)benzene and its Synonyms for Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, also known as benzyl oxirane, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical synonyms, physical and chemical properties, experimental protocols for its synthesis and key reactions, and its role as a building block in the creation of therapeutic agents.

Chemical Identity and Synonyms

This compound is an epoxide derivative of allylbenzene. It is a chiral molecule and can exist as (R)- and (S)-enantiomers. The compound is known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs. A clear understanding of these names is crucial for effective literature searching and chemical sourcing.

Table 1: Synonyms and Identifiers for this compound

| Synonym | IUPAC Name | CAS Number | PubChem CID |

| This compound | 2-(phenylmethyl)oxirane | 4436-24-2 (racemic) | 94826 |

| Benzyl oxirane | 2-(phenylmethyl)oxirane | 4436-24-2 (racemic) | 94826 |

| (Phenylmethyl)oxirane | 2-(phenylmethyl)oxirane | 4436-24-2 (racemic) | 94826 |

| Allylbenzene oxide | 2-(phenylmethyl)oxirane | 4436-24-2 (racemic) | 94826 |

| 1,2-Epoxy-3-phenylpropane | 2-(phenylmethyl)oxirane | 4436-24-2 (racemic) | 94826 |

| 2-Benzyloxirane | 2-(phenylmethyl)oxirane | 4436-24-2 (racemic) | 94826 |

| (S)-2-Benzyloxirane | (2S)-2-(phenylmethyl)oxirane | 61393-94-0 | 11018915 |

| (R)-2-Benzyloxirane | (2R)-2-(phenylmethyl)oxirane | Not readily available | Not readily available |

| Benzyl glycidyl ether | 2-((benzyloxy)methyl)oxirane | 2930-05-4 (racemic) | 94247 |

| (S)-(+)-Benzyl glycidyl ether | (S)-2-((benzyloxy)methyl)oxirane | 16495-13-9 | 94247 |

| (R)-(-)-Benzyl glycidyl ether | (R)-2-((benzyloxy)methyl)oxirane | 14618-80-5 | 159746 |

Note: Benzyl glycidyl ether is a structural isomer of this compound and is included here for clarity as the term "benzyl oxirane" can sometimes be ambiguous.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, reaction setup, and purification. The following table summarizes key quantitative data for the racemic compound.

Table 2: Physicochemical Data for this compound (racemic)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [1][2] |

| Molecular Weight | 134.18 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.02 g/mL at 25 °C | [3] |

| Boiling Point | 98-100 °C at 17 mmHg | [3] |

| Refractive Index (n20/D) | 1.523 | [3] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [3] |

| Solubility | Insoluble in water | [4] |

Experimental Protocols

The utility of this compound in drug development stems from its reactivity, primarily the ring-opening of the epoxide. Below are detailed experimental protocols for its synthesis and a key subsequent reaction.

Synthesis of this compound via Epoxidation of Allylbenzene

A common and efficient method for the synthesis of this compound is the epoxidation of allylbenzene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Workflow for Epoxidation

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allylbenzene (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM and add it dropwise to the stirred allylbenzene solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.[5][6]

Nucleophilic Ring-Opening of this compound

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of 1,2-disubstituted-3-phenylpropanes. This reaction is fundamental to its use as a building block in drug synthesis. The regioselectivity of the attack (at C2 or C3) depends on the reaction conditions (acidic or basic) and the nature of the nucleophile.

General Experimental Protocol (Basic/Nucleophilic Conditions):

-

Reaction Setup: In a suitable solvent (e.g., THF, ethanol), dissolve this compound (1.0 equivalent).

-

Nucleophile Addition: Add the nucleophile (e.g., an amine, an alcohol with a base, or a Grignard reagent; 1.1-1.5 equivalents) to the solution. The reaction may require heating under reflux.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and quench appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride for Grignard reactions).

-

Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude product by chromatography or recrystallization.[7][8][9]

Applications in Drug Development and Signaling Pathways

The oxirane ring is a key functional group in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of pharmaceuticals.[10][11] this compound and its derivatives are valuable building blocks for introducing a phenylpropyl scaffold into drug molecules.

Role as a Synthetic Intermediate

This compound is a precursor for the synthesis of various bioactive molecules, including:

-

Beta-blockers: The ring-opening of similar epoxides with amines is a cornerstone in the synthesis of many beta-blockers used to treat cardiovascular diseases like hypertension and angina.[4][12] The resulting amino alcohol is a key pharmacophore in these drugs.

-

Antiviral and Anticancer Agents: The epoxide moiety can be incorporated into more complex molecules exhibiting antiviral or anticancer activities.[11][13] The reactivity of the oxirane allows for the attachment of various pharmacophoric groups.

Modulation of Signaling Pathways

While direct studies on this compound's effect on specific signaling pathways are limited, the biological activity of epoxide-containing compounds and their metabolites is an active area of research. A relevant pathway is the one involving soluble epoxide hydrolase (sEH).

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

Epoxyeicosatrienoic acids (EETs), which are lipid epoxides, have beneficial cardiovascular effects, including vasodilation and anti-inflammatory properties. The enzyme soluble epoxide hydrolase (sEH) metabolizes these EETs to their less active diol forms. Inhibition of sEH is a therapeutic strategy for hypertension and inflammation.

Caption: The role of soluble epoxide hydrolase (sEH) in modulating EET signaling.

The study of small molecule epoxides like this compound can provide insights into the development of novel sEH inhibitors or other modulators of lipid signaling pathways.

Conclusion

This compound and its synonyms are valuable and versatile intermediates in the field of drug discovery and development. A thorough understanding of their chemical properties, synthetic routes, and reactivity is essential for medicinal chemists. The ability to undergo stereoselective ring-opening reactions makes them ideal building blocks for the synthesis of complex chiral molecules with a wide range of biological activities. Further research into the specific interactions of these and similar epoxides with biological targets will likely unveil new therapeutic opportunities.

References

- 1. 2-(Phenylmethyl)oxirane | C9H10O | CID 94826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. jmedchem.com [jmedchem.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epoxylipids and Soluble Epoxide Hydrolase in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cardiovascular therapeutic aspects of soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and safety information for (2,3-Epoxypropyl)benzene

This technical guide provides in-depth health and safety information for (2,3-Epoxypropyl)benzene, intended for researchers, scientists, and drug development professionals.

Chemical Identification and Physical Properties

This compound, also known as (Phenylmethyl)oxirane or Allylbenzene oxide, is an organic compound with the CAS Number 4436-24-2.[1][2] Its empirical formula is C₉H₁₀O, and it has a molecular weight of 134.18 g/mol .[1][3] This compound is a colorless to light yellow liquid.[4]

It is important to distinguish this compound from the structurally similar but distinct compound Phenyl Glycidyl Ether (PGE), which has the CAS Number 122-60-1 and the IUPAC name 2-(phenoxymethyl)oxirane.[5] PGE is more extensively studied, and much of the available toxicological data for aromatic epoxides refers to it. This guide will focus on this compound and will clearly indicate when data from related compounds is used for context.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4436-24-2 | [1][2] |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 98-100 °C at 17 mmHg | [1][6] |

| Density | 1.02 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.523 | [1][7] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [1][7] |

| Storage Class | 10 - Combustible liquids | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[1][7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][7]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P319 (Get medical help if you feel unwell).[7]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[7]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[7]

Toxicology and Health Effects

Acute Health Effects

-

Skin and Eye Contact: Causes skin irritation and serious eye irritation.[4][7] Contact can lead to localized redness, swelling, and itching.[8]

-

Inhalation: May cause respiratory irritation.[4][7] Inhaling vapors can irritate the nose and throat, leading to coughing.[9][10] Higher exposures to related compounds can cause more severe effects, including pulmonary edema.[9]

-

Ingestion: While specific data is lacking for this compound, ingestion of similar chemicals can cause sore throat and abdominal pain.[11]

Chronic Health Effects and Carcinogenicity

There is no specific data in the search results classifying this compound as a carcinogen. However, its metabolic pathway involves epoxidation, a process linked to the genotoxicity of related compounds like allylbenzene.[1][12] Epoxide metabolites can form covalent adducts with DNA, representing a potential genotoxic bioactivation pathway.[12]

For context, the related compound Phenyl Glycidyl Ether (PGE) is considered a potential occupational carcinogen by NIOSH and has caused cancer in laboratory animals.[5][13] Benzene, the core aromatic structure, is a known human carcinogen, primarily causing leukemia.[10][14] The International Agency for Research on Cancer (IARC) and the US National Toxicology Program (NTP) classify benzene as a human carcinogen.[14]

Table 3: Occupational Exposure Limits for Related Compounds

| Substance | Agency | Limit | Notes |

| Phenyl Glycidyl Ether | NIOSH REL | 1 ppm (6 mg/m³) | 15-minute Ceiling; Potential occupational carcinogen |

| Phenyl Glycidyl Ether | ACGIH TLV | 0.1 ppm | TWA; Skin; SEN; A3 (Confirmed animal carcinogen) |

| Phenyl Glycidyl Ether | OSHA PEL | 10 ppm | |

| Phenyl Glycidyl Ether | NIOSH IDLH | 100 ppm | Immediately Dangerous to Life or Health |

| Benzene | OSHA PEL | 1 ppm | 8-hour TWA; 5 ppm STEL (15-min) |

| Benzene | NIOSH REL | 0.1 ppm | 10-hour TWA; 1 ppm STEL (15-min) |

| Benzene | ACGIH TLV | 0.5 ppm | 8-hour TWA; 2.5 ppm STEL |

Metabolism and Toxicological Pathways

Epoxidation of the allylic side chain is a major metabolic pathway for allylbenzene and its analogs.[1] The resulting epoxide metabolites are reactive and can form covalent adducts with DNA.[12] However, these epoxides can also be rapidly detoxified in vivo by further metabolism into less toxic dihydrodiol or glutathione conjugates.[12] The balance between bioactivation (epoxidation) and detoxification (hydrolysis, conjugation) is critical in determining the ultimate genotoxic potential.[12]

The metabolism of the benzene ring itself is primarily mediated by cytochrome P450 enzymes (CYP2E1), leading to various metabolites, some of which are highly capable of damaging DNA.[17][18]

Caption: Simplified metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting laboratories. However, toxicity and safety testing for chemical substances generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Protocol for Acute Oral Toxicity (LD50 Study)

This type of study, based on historical methods like the OECD 401 guideline, aims to determine the median lethal dose (LD50) of a substance.[19]

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single strain are used.[19]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Dose Administration: The test substance is administered in graduated doses to several groups of experimental animals, typically via oral gavage. A control group receives the vehicle only.[19]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of up to 14 days.[19]

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD50 value, the dose estimated to cause mortality in 50% of the test animals, is calculated using appropriate statistical methods.[19]

Protocol for Inhalation Carcinogenicity Study

Long-term inhalation studies are performed to assess the carcinogenic potential of a substance upon repeated exposure, similar to the study described for Butyl 2,3-epoxypropyl ether.[20]

-

Animal Selection: Typically involves groups of rats and mice of both sexes (e.g., 50 animals per group).[20]

-

Exposure: Animals are exposed via whole-body inhalation to the test substance at several different concentrations (e.g., 0, 5, 15, 45 ppm) for a set duration (e.g., 6 hours/day, 5 days/week) over a long period (e.g., 104 weeks).[20]

-

In-life Monitoring: Throughout the study, animals are monitored daily for signs of toxicity. Body weight and food consumption are measured weekly.

-

Pathology: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals. Tissues from all organs are collected, preserved, and prepared for microscopic examination (histopathology).

-

Data Analysis: The incidences of neoplastic (tumors) and non-neoplastic lesions in the exposed groups are statistically compared to the control group to determine the carcinogenicity of the substance.[20]

References

- 1. This compound 98 4436-24-2 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-(Phenylmethyl)oxirane | C9H10O | CID 94826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 6. This compound | 4436-24-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. nj.gov [nj.gov]

- 10. nj.gov [nj.gov]

- 11. env.go.jp [env.go.jp]

- 12. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenyl glycidyl ether - IDLH | NIOSH | CDC [cdc.gov]

- 14. Benzene and Cancer Risk | American Cancer Society [cancer.org]

- 15. ICSC 0188 - PHENYL GLYCIDYL ETHER [inchem.org]

- 16. Phenyl glycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 17. researchgate.net [researchgate.net]

- 18. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carcinogenicity of butyl 2,3-epoxypropyl ether in rats and mice by whole body inhalation for two years - PubMed [pubmed.ncbi.nlm.nih.gov]

(2,3-Epoxypropyl)benzene: A Technical Guide to Commercial Availability, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-Epoxypropyl)benzene, also known as benzyl oxirane, a valuable reagent and intermediate in chemical synthesis and a metabolite of biological interest. This document details its commercial availability from various suppliers, provides key physicochemical data, outlines experimental protocols for its synthesis and characterization, and explores its role in metabolic pathways.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. Purity levels typically exceed 98%. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 4436-24-2 | ≥98% | 5 g, 25 g |

| Conier Chem & Pharma | This compound | 4436-24-2 | Not specified | Bulk inquiries |

| ChemicalBook | This compound | 4436-24-2 | ≥98% (HPLC) | Inquire |

| Adamas Reagent, Ltd. | This compound | 4436-24-2 | Not specified | Inquire |

| Bide Pharmatech Ltd. | This compound | 4436-24-2 | Not specified | Inquire |

| Shanghai YuanYe Biotechnology Co., Ltd. | This compound | 4436-24-2 | Not specified | Inquire |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | --INVALID-LINK-- |

| Molecular Weight | 134.18 g/mol | --INVALID-LINK-- |

| CAS Number | 4436-24-2 | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 98-100 °C at 17 mmHg | --INVALID-LINK-- |

| Density | 1.02 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.523 | --INVALID-LINK-- |

| ¹H NMR (CDCl₃) | See Section 3.3 | |

| ¹³C NMR (CDCl₃) | See Section 3.3 | |

| Mass Spectrum (EI) | See Section 3.3 |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis, purification, and characterization of this compound. The synthesis protocol is adapted from a reliable method for a closely related compound, benzyl glycidyl ether.

Synthesis of this compound

The synthesis of this compound can be achieved via the epoxidation of allylbenzene. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Workflow for the Synthesis of this compound

Materials:

-

Allylbenzene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve allylbenzene (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography followed by vacuum distillation.

Procedure:

-

Column Chromatography: Pack a chromatography column with silica gel and equilibrate with a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). Load the crude product onto the column and elute with the same solvent system. Collect the fractions containing the desired product, as identified by TLC analysis.

-

Vacuum Distillation: Combine the product-containing fractions and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to yield pure this compound.[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 3.15 (m, 1H, CH-O), 2.85 (dd, J = 5.0, 4.1 Hz, 1H, CH₂-O), 2.78 (dd, J = 8.2, 2.8 Hz, 1H, Ar-CH₂), 2.58 (dd, J = 5.0, 2.7 Hz, 1H, CH₂-O), 2.49 (dd, J = 14.0, 7.5 Hz, 1H, Ar-CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 137.8, 129.3, 128.5, 126.5, 52.3, 47.1, 38.9.

-

Mass Spectrum (EI): m/z (%) 134 (M⁺, 25), 115 (15), 105 (10), 91 (100), 77 (20), 65 (15), 51 (20).

Typical Impurities

Commercial batches of this compound and other glycidyl ethers may contain trace amounts of impurities stemming from the manufacturing process. These can include:

-

Unreacted Starting Materials: Residual allylbenzene and epichlorohydrin (if used in the synthesis).

-

By-products of Synthesis: Such as the corresponding diol from the hydrolysis of the epoxide.

-

Solvent Residues: Traces of solvents used during synthesis and purification (e.g., toluene, hexane, ethyl acetate).

-

Benzene: As a potential trace impurity in raw materials derived from petroleum.[2][3] The FDA has highlighted the risk of benzene contamination in certain drug products.[2]

Biological Relevance: Metabolic Pathway of Allylbenzene

This compound is the 2',3'-epoxide metabolite of allylbenzene. The metabolic fate of allylbenzene and its analogs is of interest in toxicology and drug metabolism studies due to the potential for bioactivation to genotoxic intermediates. The primary metabolic pathways involve epoxidation of the allyl side chain and subsequent detoxification.[4][5]

Metabolic Pathway of Allylbenzene

This pathway illustrates that while this compound can be formed in vivo, it is typically rapidly detoxified by epoxide hydrolase to form the corresponding dihydrodiol or by glutathione S-transferase to form a glutathione conjugate.[5][6] These detoxification pathways mitigate the potential for the reactive epoxide to form adducts with DNA, which is a mechanism of genotoxicity.[4]

This technical guide provides essential information for researchers and professionals working with this compound. For further details on safety and handling, please refer to the Safety Data Sheet (SDS) provided by the respective suppliers.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. emerypharma.com [emerypharma.com]

- 3. aaqr.org [aaqr.org]

- 4. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of allylbenzene 2',3'-oxide and estragole 2',3'-oxide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detoxication of the 2',3'-epoxide metabolites of allylbenzene and estragole. Conjugation with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Reactivity of the Epoxide Ring in (2,3-Epoxypropyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the epoxide ring in (2,3-Epoxypropyl)benzene, a versatile building block in organic synthesis and drug discovery. The high reactivity of the three-membered oxirane ring, driven by significant ring strain, allows for a wide range of regio- and stereoselective transformations.[1][2] This document details the key ring-opening reactions, presents quantitative data, provides experimental protocols, and visualizes reaction mechanisms.

Fundamental Principles of Epoxide Reactivity

The reactivity of the epoxide ring in this compound is dominated by nucleophilic ring-opening reactions. These reactions can be catalyzed by either acid or base, and the regiochemical outcome is dependent on the reaction conditions.

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group.[1][3] The nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge that develops in the transition state.[2][4] This pathway has significant S(_N)1 character.[2] The result is the formation of a trans-1,2-disubstituted product.[3]

Base-Catalyzed Ring-Opening: In the presence of a strong nucleophile and basic or neutral conditions, the reaction proceeds via an S(_N)2 mechanism.[1][5] The nucleophile attacks the less sterically hindered carbon atom (C3).[5][6] This also results in a trans-1,2-disubstituted product due to the backside attack characteristic of S(_N)2 reactions.[1]

Nucleophilic Ring-Opening Reactions

A variety of nucleophiles can be employed to open the epoxide ring of this compound, leading to a diverse array of functionalized products.

Reaction with Oxygen Nucleophiles (Hydrolysis)

The hydrolysis of this compound yields 1-phenyl-2,3-propanediol. The reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the epoxide ring opens to form the corresponding diol.[4] The attack of water occurs at the more substituted carbon.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion attacks the less substituted carbon to yield the diol.[4]

Reaction with Nitrogen Nucleophiles (Aminolysis)

The reaction of this compound with amines is a cornerstone of epoxy resin chemistry and a valuable transformation in drug synthesis.[7] Primary and secondary amines can act as nucleophiles, leading to the formation of amino alcohols.[8][9]

-

Aliphatic vs. Aromatic Amines: Aliphatic amines are generally more reactive and can react at lower temperatures, while aromatic amines are less nucleophilic and often require higher temperatures to react.[7][8]

Reaction with Sulfur Nucleophiles

Thiols are potent nucleophiles that readily open the epoxide ring, typically under basic conditions, to form β-hydroxy thioethers.[10][11] The reaction is highly efficient and regioselective, with the thiolate anion attacking the less substituted carbon.[10]

Reaction with Carbon Nucleophiles (Grignard Reagents)

Grignard reagents are powerful carbon nucleophiles that attack the less substituted carbon of the epoxide ring.[12][13][14] This reaction is highly useful for forming new carbon-carbon bonds and results in the formation of a primary alcohol after an acidic workup.[4]

Quantitative Data on Ring-Opening Reactions

The following table summarizes quantitative data for representative ring-opening reactions of epoxides, including analogues of this compound, to illustrate typical yields and conditions.

| Nucleophile | Substrate Analogue | Conditions | Major Product | Yield (%) | Reference |

| p-Anisidine | Ethyl (E)-3-phenyl-2,3-epoxypropanoate | EtOH, 50°C, 1 h | Ethyl (2R,3S)-2-((4-methoxyphenyl)amino)-3-hydroxy-3-phenylpropanoate | 81 | [15] |

| Benzylamine | Ethyl (E)-3-phenyl-2,3-epoxypropanoate | EtOH, 50°C, 1 h | Ethyl (2R,3S)-2-(benzylamino)-3-hydroxy-3-phenylpropanoate | 82 | [15] |

| Thiophenol | Ethyl (E)-3-phenyl-2,3-epoxypropanoate | EtOH, rt, 2 h | Ethyl (2R,3S)-3-hydroxy-3-phenyl-2-(phenylthio)propanoate | 85 | [15] |

| 4-Methylbenzenethiol | Ethyl (E)-3-phenyl-2,3-epoxypropanoate | EtOH, rt, 2 h | Ethyl (2R,3S)-3-hydroxy-2-((4-methylphenyl)thio)-3-phenylpropanoate | 91 | [15] |

Experimental Protocols

General Synthesis of this compound (Aryl Glycidyl Ether)

This protocol is adapted from the general synthesis of aryl glycidyl ethers.[16]

Materials:

-

Phenol

-

Epichlorohydrin

-

Potassium hydroxide (KOH)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

Dissolve phenol in toluene in a round-bottomed flask equipped with a magnetic stirrer and reflux condenser.

-

Add an excess of epichlorohydrin to the solution.

-

Slowly add a concentrated aqueous solution of potassium hydroxide to the reaction mixture at room temperature. Cooling may be necessary as the reaction is exothermic.

-

Stir the mixture vigorously at room temperature for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-